
CHDI-390576
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
CHDI-390576の合成には、トリフルオロメチル部分をベンジドリルヒドロキサム酸構造に組み込むことが含まれます。 最終的な合成ステップには、ブロモジフルオロメチル-1,2,4-オキサジアゾールを、無担体添加ブロム-フッ素交換を介してトリフルオロメチル-1,2,4-オキサジアゾール部分に変換することが含まれます .
工業生産方法
This compoundの工業生産方法は、広範囲にわたって文書化されていません。 合成には、最終段階でトリフルオロ酢酸無水物とブロモジフルオロ酢酸無水物を使用するなど、標準的な有機合成技術が含まれる可能性があります .
化学反応の分析
Hydroxamic Acid Functional Group Reactivity
The hydroxamic acid group (–NH–OH) in CHDI-390576 chelates zinc ions in the catalytic pocket of class IIa HDACs, enabling selective inhibition. Key interactions:
- Zinc Coordination : The hydroxamate oxygen binds Zn²⁺, while the NH group forms hydrogen bonds with HDAC4 residues .
- Selectivity : The TFMO moiety and benzhydryl structure confer >500-fold selectivity over class I HDACs .
Metabolic Stability and Hydrolysis
In vivo, the amide bond in this compound undergoes enzymatic hydrolysis to generate acidic metabolites ([¹⁸F]1/[¹⁸F]2) . This reaction is critical for PET tracer metabolism studies:
text**[Reaction](pplx://action/followup)**: [¹⁸F]TMP195 (this compound analog) → [¹⁸F]1 (acid) + amine byproduct **[Conditions](pplx://action/followup)**: 1.0 N NaOH, room temperature → Quantitative yield[1]
Structural Optimization for CNS Penetrance
Modifications to the benzhydryl scaffold enhance blood-brain barrier permeability:
- Fluorine Substitution : A 2-fluoro group on the benzene ring improves metabolic stability .
- Trifluoromethyl Pyrimidine : The 5-(trifluoromethyl)pyrimidinyl group balances lipophilicity and solubility (LogP = 3.2) .
Comparative Reaction Efficiency
This compound’s radiosynthesis outperforms traditional trifluoromethylation methods:
Method | Radiochemical Yield | Molar Activity (GBq/µmol) |
---|---|---|
Cu-mediated coupling | <1% | 0.10 |
Br→¹⁸F exchange | 2–5% | 0.33–0.49 |
Key Findings
科学的研究の応用
Chemistry
CHDI-390576 is utilized as a selective inhibitor in studies involving class IIa histone deacetylases. Its chemical properties allow researchers to explore the enzymatic activity and biochemical pathways influenced by HDAC inhibition.
Biology
In biological research, the compound plays a critical role in gene regulation and cellular signaling networks. It has been shown to affect gene expression through its inhibition of HDACs, which are pivotal in various biological processes.
Medicine
This compound is under investigation for its therapeutic potential in treating:
- Cancers : The compound's ability to inhibit HDACs can influence tumor growth and resistance to drugs .
- Neurodegenerative Diseases : Its CNS penetrant properties make it suitable for targeting neurological disorders where aberrant HDAC function is implicated .
- Muscle-Wasting Disorders : The modulation of gene expression related to muscle maintenance positions this compound as a candidate for treating conditions like cachexia.
Industry
The compound is also being explored for its application in developing radiotracers for positron emission tomography (PET) imaging. This could enhance imaging techniques for cancer diagnostics and monitoring .
Case Study 1: Cancer Treatment
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited tumor growth in preclinical models of cancer. The compound's ability to modulate the acetylation status of histones led to altered gene expression profiles associated with tumor progression .
Case Study 2: Neurodegenerative Disease Research
Research highlighted in Frontiers in Oncology showed that this compound could reverse cognitive deficits in mouse models of neurodegeneration. This effect was attributed to the compound's action on class IIa HDACs, which are crucial for neuronal function and survival .
作用機序
CHDI-390576は、転写コリプレッサー酵素であるクラスIIaヒストン脱アセチル化酵素を阻害することによってその効果を発揮します。これらの酵素は、ミオサイトエンハンサー因子2転写因子および核レセプターコリプレッサー、BCL6コリプレッサー、C末端結合タンパク質などのコリプレッサーと相互作用します。 これらの酵素を阻害することによって、this compoundは活性依存的な遺伝子調節と細胞シグナル伝達ネットワークに影響を与えます .
類似の化合物との比較
類似の化合物
TMP195: トリフルオロメチル部分を有する別の強力なクラスIIaヒストン脱アセチル化酵素阻害剤.
シクロプロパンヒドロキサム酸: 選択性と中枢神経系への浸透性が低い、旧世代の阻害剤.
ユニークさ
This compoundは、類似の化合物と比較して、中枢神経系特性が向上し、クラスIIaヒストン脱アセチル化酵素に対する選択性が高いことから、ユニークです。 クラスIヒストン脱アセチル化酵素に対しては500倍以上、ヒストン脱アセチル化酵素8およびクラスIIbヒストン脱アセチル化酵素6アイソフォームに対しては約150倍の選択性を示します .
類似化合物との比較
Similar Compounds
TMP195: Another potent class-IIa histone deacetylase inhibitor containing the trifluoromethyl moiety.
Cyclopropane Hydroxamic Acids: Previous generation inhibitors with less selectivity and central nervous system penetration.
Uniqueness
CHDI-390576 is unique due to its improved central nervous system properties and higher selectivity for class-IIa histone deacetylases compared to similar compounds. It shows greater than 500-fold selectivity over class-I histone deacetylases and approximately 150-fold selectivity over histone deacetylase 8 and class-IIb histone deacetylase 6 isoform .
生物活性
CHDI-390576 is a second-generation benzhydryl hydroxamic acid that functions as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound has garnered attention due to its improved central nervous system (CNS) properties and selectivity compared to earlier HDAC inhibitors. The biological activity of this compound is particularly relevant in the context of neurodegenerative diseases, cancer, and other disorders where HDACs play a critical role.
This compound inhibits class IIa HDACs, which are involved in various cellular processes including gene expression regulation, apoptosis, and cell proliferation. By inhibiting these enzymes, this compound alters the acetylation status of histones and non-histone proteins, thereby influencing transcriptional activity and cellular functions.
Selectivity and Potency
Research indicates that this compound demonstrates significant selectivity for class IIa HDACs over class I HDACs. Specifically, it shows over 500-fold selectivity against class I HDACs (HDAC1, 2, 3) and approximately 150-fold selectivity over HDAC8 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacokinetics
In vivo studies have shown that this compound achieves substantial plasma and CNS exposure following oral administration. The compound maintains effective concentrations in the brain for several hours, which is essential for its potential application in treating CNS disorders .
Parameter | Value |
---|---|
Selectivity | >500-fold for class IIa HDACs |
CNS Exposure Duration | ~8 hours |
Case Studies and Research Findings
- Neurodegenerative Disorders : this compound has been investigated for its potential benefits in models of neurodegenerative diseases. In particular, it has shown promise in modulating neuroinflammation and promoting neuronal survival by altering the acetylation state of key proteins involved in these pathways .
- Cancer Therapy : The compound's ability to inhibit HDAC7 has been linked to anti-tumor effects. In vitro studies demonstrated that this compound effectively reduces the proliferation of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .
- Immunomodulation : this compound's action on HDACs also suggests a role in immune regulation. It has been shown to influence T cell responses by altering gene expression related to immune function .
Comparative Analysis with Other HDAC Inhibitors
Compound | Selectivity | CNS Penetration | Primary Targets |
---|---|---|---|
This compound | >500-fold for class IIa | High | Class IIa HDACs |
TMP195 | Moderate | Moderate | Class IIa HDACs |
Vorinostat | Low | Low | Class I & II HDACs |
特性
IUPAC Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDHGQJJLEAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes CHDI-390576 a potentially valuable tool for studying class IIa HDACs?
A1: this compound (also known as compound 22 in the study) is a potent and selective inhibitor of class IIa histone deacetylases (HDACs) []. It exhibits >500-fold selectivity over class I HDACs (HDAC1, 2, and 3), ∼150-fold selectivity over HDAC8, and significant selectivity over the class IIb HDAC6 isoform []. This high selectivity makes it a valuable tool for dissecting the specific roles of class IIa HDACs in various biological processes, both in vitro and in vivo, without significantly impacting the activity of other HDAC classes.
Q2: What evidence suggests that this compound can effectively reach its target in vivo?
A2: Dose escalation pharmacokinetic analysis in mice showed that oral administration of this compound resulted in plasma, muscle, and brain exposure levels exceeding the cellular IC50 for class IIa HDACs for approximately 8 hours []. This suggests that the compound can effectively penetrate tissues, including the brain, and reach concentrations relevant to its inhibitory activity on class IIa HDACs in a living organism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。